N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide
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Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide is a complex organic compound that features a thiazolidine ring and a spirocyclic structure. Thiazolidine motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide typically involves multicomponent reactions (MCRs) and click chemistry . One common synthetic route includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts like BF3 and p-toluenesulfonic acid (PTSA) . Industrial production methods often employ green chemistry principles to improve yield, selectivity, and purity while minimizing environmental impact .
Chemical Reactions Analysis
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives .
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity . Additionally, the spirocyclic structure contributes to its stability and bioavailability .
Comparison with Similar Compounds
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
The unique combination of a thiazolidine ring and a spirocyclic structure in this compound sets it apart from other similar compounds, offering a distinct set of pharmacological and chemical properties .
Properties
Molecular Formula |
C20H25N3O5S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C20H25N3O5S/c24-17(8-12-22-18(25)14-20(19(22)26)9-1-2-10-20)21-15-4-6-16(7-5-15)23-11-3-13-29(23,27)28/h4-7H,1-3,8-14H2,(H,21,24) |
InChI Key |
AUEZPZFJIYIOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |
Origin of Product |
United States |
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